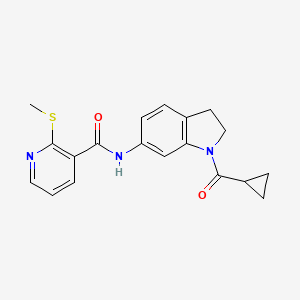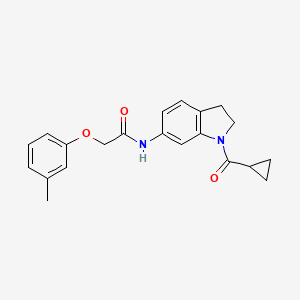
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, or NADA, is a small molecule synthetic agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that has been identified as a potential target for the treatment of a range of neurological and psychiatric disorders such as schizophrenia, anxiety, and depression. NADA is a promising new drug candidate that has been studied for its potential therapeutic effects in the treatment of a variety of conditions.
Wissenschaftliche Forschungsanwendungen
NADA has been studied extensively in the scientific literature for its potential therapeutic effects. It has been shown to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. NADA has also been studied for its potential to modulate dopamine and serotonin levels in the brain, as well as its ability to modulate the release of glutamate. Additionally, NADA has been studied for its potential to reduce inflammation and improve cognitive function.
Wirkmechanismus
NADA activates N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, a G-protein coupled receptor that is expressed in the brain and other tissues. Activation of this compound leads to the activation of the intracellular signaling pathways downstream of the receptor, which can modulate the release of neurotransmitters such as dopamine and serotonin, as well as modulate the release of glutamate. Additionally, this compound activation can lead to the inhibition of pro-inflammatory cytokines, which can reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects
NADA has been shown to modulate the release of dopamine and serotonin in the brain, as well as modulate the release of glutamate. Additionally, NADA has been found to reduce inflammation and improve cognitive function. NADA has also been found to have antidepressant and anxiolytic activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
NADA is a small molecule synthetic agonist of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, making it an ideal drug candidate for in vitro and in vivo studies. NADA has been found to activate this compound in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. Additionally, NADA has been found to modulate dopamine and serotonin levels in the brain, as well as modulate the release of glutamate and reduce inflammation. However, NADA is not yet approved for clinical use and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Further research is needed to determine the safety and efficacy of NADA in the treatment of a variety of conditions. Additionally, further research is needed to determine the mechanism of action of NADA and to explore its potential therapeutic effects in other conditions. Additionally, further research is needed to explore the potential of NADA as an adjunct therapy in combination with other drugs. Furthermore, further research is needed to explore the potential of NADA as a drug target for the treatment of neurological and psychiatric disorders.
Synthesemethoden
NADA is synthesized by a two-step process involving the condensation of 4-(propan-2-yloxy)benzaldehyde and 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-one in the presence of a base catalyst. The reaction proceeds in a one-pot synthesis to yield NADA in a high yield.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCTIZQNGMJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














